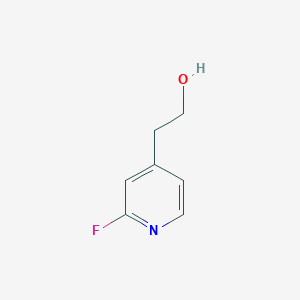

2-Fluoro-4-(2-hydroxyethyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8FNO |

|---|---|

Molecular Weight |

141.14 g/mol |

IUPAC Name |

2-(2-fluoropyridin-4-yl)ethanol |

InChI |

InChI=1S/C7H8FNO/c8-7-5-6(2-4-10)1-3-9-7/h1,3,5,10H,2,4H2 |

InChI Key |

HWAMLDKFDNXTKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1CCO)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-(2-hydroxyethyl)pyridine

This technical guide provides a comprehensive overview of the synthetic pathways for 2-Fluoro-4-(2-hydroxyethyl)pyridine, a valuable intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

This compound is a substituted pyridine derivative incorporating both a fluorine atom and a hydroxyethyl group. These functional groups can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions, making it a desirable building block in the design of novel bioactive compounds. This guide outlines the primary strategies for its synthesis, focusing on the preparation of the key intermediate, 4-(2-hydroxyethyl)pyridine, and subsequent fluorination of the pyridine ring.

Synthetic Strategies

The synthesis of this compound can be approached through two main retrosynthetic strategies:

-

Late-stage fluorination: This common approach involves the initial synthesis of 4-(2-hydroxyethyl)pyridine, followed by the introduction of the fluorine atom at the C2 position of the pyridine ring. This strategy allows for the handling of non-fluorinated intermediates in the initial steps.

-

Early-stage fluorination: This alternative strategy begins with a pre-fluorinated pyridine precursor, onto which the hydroxyethyl side chain is subsequently installed. This approach can be advantageous if the fluorination of the fully elaborated structure proves challenging.

This guide will primarily focus on the late-stage fluorination approach, for which more established methodologies are available.

Synthesis of the Precursor: 4-(2-hydroxyethyl)pyridine

The precursor, 4-(2-hydroxyethyl)pyridine, also known as 4-pyridineethanol, can be synthesized through several methods. Two common and effective routes are detailed below.

Method 1: Reduction of 4-Pyridineacetic Acid Ethyl Ester

This method involves the reduction of the ester functionality of 4-pyridineacetic acid ethyl ester to the corresponding alcohol. Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent for this transformation.

Experimental Protocol:

-

Dissolve 15 g (0.091 mol) of 4-pyridineacetic acid ethyl ester in 180 ml of anhydrous tetrahydrofuran (THF) in a 1 L three-neck round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to approximately 0°C using an ice bath.

-

Add 55 ml of a 1.0 M solution of lithium aluminum hydride in THF (0.055 mol) dropwise to the stirred solution. The reaction mixture will turn yellow upon the addition of the reducing agent.

-

After the addition is complete, quench the reaction by carefully adding 2.1 ml of water at 0°C, followed by 2.1 ml of 15% (v/v) aqueous sodium hydroxide, and finally 6.3 ml of water.

-

Allow the mixture to stir at room temperature for approximately 4 hours.

-

Filter the mixture through Celite to remove the aluminum salts.

-

Concentrate the filtrate under reduced pressure to yield 4-pyridineethanol.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Pyridineacetic acid ethyl ester | [1] |

| Reagents | Lithium aluminum hydride, THF, Water, NaOH | [1] |

| Yield | 6.38 g | [1] |

| Purity | Used directly in the next step | [1] |

Method 2: Reaction of 4-Picoline with Formaldehyde

This method involves the reaction of 4-picoline (4-methylpyridine) with formaldehyde. This reaction is typically carried out under pressure and at elevated temperatures, often in the presence of a catalyst.

Experimental Protocol:

A patented method describes the reaction of 2-methylpyridine with formaldehyde in a solvent under pressure and in the presence of an organic base to yield (2-hydroxyethyl)pyridine. A similar approach can be applied for the synthesis of the 4-substituted isomer. The reaction is conducted in a micro-reaction pipeline at 200-230°C and 4-5 MPa.[2] Water is used as the solvent, and organic bases such as triethylene diamine can be employed as catalysts.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Picoline, Formaldehyde | [2] |

| Solvent | Water | [2] |

| Catalyst | Organic base (e.g., triethylene diamine) | [2] |

| Temperature | 200-230 °C | [2] |

| Pressure | 4-5 MPa | [2] |

Fluorination of the Pyridine Ring

Once 4-(2-hydroxyethyl)pyridine is obtained, the next critical step is the introduction of a fluorine atom at the 2-position of the pyridine ring. Several fluorination methods can be considered.

Method 1: Direct C-H Fluorination

Direct C-H fluorination of pyridines has emerged as a powerful tool in organic synthesis. Reagents such as silver(II) fluoride (AgF2) can be used to selectively fluorinate the C-H bond adjacent to the nitrogen atom.[3][4][5]

Conceptual Experimental Workflow:

-

Dissolve the substrate, 4-(2-hydroxyethyl)pyridine, in a suitable anhydrous solvent such as acetonitrile.

-

Add silver(II) fluoride to the reaction mixture. The reaction is typically performed at ambient temperature.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is filtered to remove insoluble silver salts.

-

The filtrate is then subjected to an aqueous work-up and purification by column chromatography to isolate the desired this compound.

Logical Relationship of Direct C-H Fluorination:

Caption: Direct C-H fluorination workflow.

Method 2: Fluorination via a Halogen Exchange (Halex) Reaction

The Halex reaction is a classic method for introducing fluorine into aromatic systems. This would involve the synthesis of 2-chloro-4-(2-hydroxyethyl)pyridine as an intermediate, followed by nucleophilic substitution of the chlorine atom with a fluoride ion.

Synthesis Pathway for Halex Reaction:

Caption: Halogen exchange (Halex) synthesis pathway.

Conceptual Experimental Protocols:

-

Chlorination: The chlorination of the 2-position of 4-(2-hydroxyethyl)pyridine could be achieved using various chlorinating agents. The specific conditions would need to be optimized to achieve regioselectivity.

-

Fluorination: The subsequent halogen exchange would involve heating the 2-chloro intermediate with a fluoride source, such as potassium fluoride (KF), often in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The use of a phase-transfer catalyst can sometimes facilitate the reaction.

Method 3: Fluorination of a Pyridine N-Oxide Intermediate

Activation of the pyridine ring towards nucleophilic substitution can be achieved by forming the N-oxide. The N-oxide can then be fluorinated, followed by deoxygenation to yield the desired 2-fluoropyridine derivative.

Synthesis Pathway via N-Oxide:

Caption: Synthesis pathway via pyridine N-oxide.

Conceptual Experimental Protocols:

-

N-Oxidation: 4-(2-hydroxyethyl)pyridine can be oxidized to its corresponding N-oxide using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

-

Fluorination: The N-oxide can then be treated with a reagent like phosphorus oxychloride (POCl3) to activate the 2-position, followed by reaction with a fluoride source.

-

Deoxygenation: The final step involves the removal of the N-oxide oxygen, which can be accomplished using reducing agents such as phosphorus trichloride (PCl3).

Conclusion

The synthesis of this compound can be achieved through various synthetic routes. The choice of a specific pathway will depend on factors such as the availability of starting materials, desired scale of the reaction, and the laboratory's capabilities. The late-stage fluorination of the readily accessible 4-(2-hydroxyethyl)pyridine precursor appears to be a versatile and practical approach. Further optimization of the reaction conditions for the fluorination step is crucial for achieving high yields and purity of the final product. This guide provides a solid foundation for researchers to develop a robust and efficient synthesis of this important fluorinated pyridine building block.

References

- 1. prepchem.com [prepchem.com]

- 2. CN111995566B - Synthesis method of 2-hydroxyethyl pyridine - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-(2-hydroxyethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2-Fluoro-4-(2-hydroxyethyl)pyridine. Due to the limited availability of experimental data for this specific compound in peer-reviewed literature and chemical databases, this document focuses on computationally predicted values to guide researchers in its handling, characterization, and potential applications in drug discovery and development. Detailed, generalized experimental protocols for determining these key physicochemical parameters are also provided to facilitate laboratory investigation of this and other novel compounds.

Introduction

This compound is a substituted pyridine derivative. Pyridine and its analogs are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and their ability to act as bioisosteres for other aromatic systems. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding interactions. The hydroxyethyl group can influence solubility and provide a handle for further chemical modification. A thorough understanding of the physicochemical properties of this molecule is therefore crucial for its potential development as a therapeutic agent or a building block in organic synthesis. This guide aims to provide a foundational dataset of predicted properties and standardized methodologies for their experimental verification.

Predicted Physicochemical Properties

| Property | Predicted Value | Unit |

| Molecular Formula | C₇H₈FNO | |

| Molecular Weight | 141.15 | g/mol |

| Melting Point | Not Found | °C |

| Boiling Point | Not Found | °C |

| pKa (most basic) | 3.85 | |

| Aqueous Solubility | 2.15 | logS (mol/L) |

| logP | 0.54 |

Note: The melting and boiling points for this specific compound were not found in available prediction models. Experimental determination is necessary.

Experimental Protocols for Physicochemical Property Determination

The following sections detail generalized, standard laboratory procedures for the experimental determination of the key physicochemical properties of a novel organic compound such as this compound.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity.

-

Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.

-

Procedure:

-

A small sample of the crystalline solid is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample to pack a small amount (2-3 mm in height) of the material into the sealed end.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the expected melting point is approached.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.

-

For a pure compound, the melting range should be narrow (typically ≤ 2 °C).

-

Boiling Point Determination

The boiling point is a key physical constant for a liquid compound.

-

Apparatus: Thiele tube or a small test tube with a side arm, capillary tube (sealed at one end), thermometer, heating mantle or oil bath, rubber band or wire.

-

Procedure:

-

A small volume (a few milliliters) of the liquid is placed in the Thiele tube or test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

A thermometer is positioned such that its bulb is just below the level of the side arm of the test tube or at the same level as the liquid in the Thiele tube.

-

The apparatus is gently heated. As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

pKa Determination

The pKa value indicates the strength of an acid or a base. For a pyridine derivative, the pKa of its conjugate acid is typically determined.

-

Apparatus: pH meter with a calibrated electrode, burette, magnetic stirrer and stir bar, beaker, standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH), analytical balance.

-

Procedure (Potentiometric Titration):

-

A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

-

The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl), adding the titrant in small, known increments from a burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.

-

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug absorption and distribution.

-

Apparatus: Scintillation vials or small glass tubes with screw caps, analytical balance, shaker or rotator, centrifuge, UV-Vis spectrophotometer or HPLC system, pH meter.

-

Procedure (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of purified water (or a buffer solution of a specific pH) in a vial.

-

The vial is sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

The concentration of the compound in the clear, saturated solution is then determined using a suitable analytical method, such as UV-Vis spectroscopy (if the compound has a chromophore) or a validated HPLC method.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

-

Apparatus: Separatory funnel or vials, n-octanol, purified water (or pH 7.4 buffer), analytical balance, shaker, centrifuge, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure (Shake-Flask Method):

-

n-Octanol and water (or buffer) are pre-saturated with each other by mixing and then separating the two phases.

-

A known amount of the compound is dissolved in a small volume of either the pre-saturated n-octanol or water.

-

This solution is then added to a known volume of the other pre-saturated phase in a separatory funnel or vial.

-

The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases and then left to stand for the phases to separate completely. Centrifugation may be used to aid separation.

-

The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical technique.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of the partition coefficient.

-

Experimental Workflow and Logical Relationships

The determination of the physicochemical properties of a novel compound follows a logical progression. The following diagram illustrates a typical workflow.

Caption: Workflow for the physicochemical characterization of a novel compound.

Conclusion

This technical guide has provided a summary of the predicted physicochemical properties of this compound and detailed, generalized protocols for their experimental determination. While computational predictions offer valuable initial insights, experimental verification is essential for accurate characterization. The methodologies and workflow described herein provide a robust framework for researchers and drug development professionals to undertake the physicochemical profiling of this and other novel chemical entities, which is a critical step in the journey from chemical synthesis to potential therapeutic application.

An In-depth Technical Guide to 2-Fluoro-4-(2-hydroxyethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-Fluoro-4-(2-hydroxyethyl)pyridine is not readily found in major chemical databases, and as such, a specific CAS number is not publicly available. This suggests that it is a novel or not widely reported chemical entity. The following guide is a technical compilation based on the analysis of its constituent chemical moieties and data from structurally related compounds. The experimental protocols and some data are presented as a predictive guide for its synthesis and characterization.

Core Compound Identity and Structure

Based on its nomenclature, this compound consists of a pyridine ring functionalized with a fluorine atom at the 2-position and a 2-hydroxyethyl group at the 4-position.

-

Molecular Formula: C₇H₈FNO

-

Molecular Weight: 141.14 g/mol

-

Proposed Structure:

/ N---C / C C-CH₂-CH₂-OH \ / C=C

Physicochemical Data of Structurally Related Compounds

To estimate the properties of the target compound, data for key structural analogues are summarized below.

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) 2-(2-Hydroxyethyl)pyridine 103-74-2 C₇H₉NO 123.15 190 @ 200 mmHg[1] -7.8[1] 4-(2-Hydroxyethyl)pyridine 5344-27-4 C₇H₉NO 123.15 146 @ 15 mmHg - 2-Fluoropyridine 372-48-5 C₅H₄FN 97.09 126 -37 2-Fluoro-4-methylpyridine 461-87-0 C₆H₆FN 111.12 139-141 -

Proposed Synthetic Pathway and Experimental Protocols

A plausible synthetic route to obtain this compound can be envisioned starting from a suitable precursor such as 2-fluoro-4-picoline. The following diagram illustrates a potential synthetic workflow.

References

Spectroscopic and Spectrometric Analysis of 2-Fluoro-4-(2-hydroxyethyl)pyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectral data for 2-Fluoro-4-(2-hydroxyethyl)pyridine. This information is derived from the known spectral data of 2-fluoropyridine and 2-(2-hydroxyethyl)pyridine and serves as a predictive guide for the analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~8.1 | Doublet of doublets | 1H | H-6 | Coupling to H-5 and the fluorine at position 2. |

| ~7.2 | Doublet | 1H | H-5 | Coupling to H-6. |

| ~7.0 | Singlet (broad) | 1H | H-3 | May show long-range coupling to fluorine. |

| ~4.5 | Singlet (broad) | 1H | -OH | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |

| ~3.9 | Triplet | 2H | -CH₂-OH | Coupling to the adjacent -CH₂- group. |

| ~2.9 | Triplet | 2H | Pyridine-CH₂- | Coupling to the adjacent -CH₂-OH group. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~163 (d, ¹JCF ≈ 240 Hz) | C-2 | Large coupling constant due to the directly attached fluorine. |

| ~149 (d) | C-6 | |

| ~140 (d) | C-4 | |

| ~124 (d) | C-5 | |

| ~110 (d, ²JCF ≈ 40 Hz) | C-3 | Smaller coupling constant due to two-bond coupling with fluorine. |

| ~60 | -CH₂-OH | |

| ~38 | Pyridine-CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1600-1450 | Strong to Medium | C=C and C=N stretching (pyridine ring) |

| 1250-1200 | Strong | C-F stretch |

| 1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 141 | [M]⁺ | Molecular ion peak. |

| 110 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group. |

| 93 | [M - C₂H₄O]⁺ | Loss of the entire hydroxyethyl side chain. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder or pure KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for generating the molecular ion and characteristic fragments.

-

Acquisition: The instrument is scanned over a specific mass-to-charge (m/z) range to detect the parent ion and its fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a novel chemical entity like this compound.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a predictive framework for the spectroscopic analysis of this compound. The actual experimental data may vary slightly, but the principles and expected patterns outlined here will serve as a valuable reference for researchers.

Technical Guide: Solubility Profile of 2-Fluoro-4-(2-hydroxyethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 2-Fluoro-4-(2-hydroxyethyl)pyridine in common organic solvents. Due to the absence of specific published quantitative data for this compound, this document outlines a predictive analysis based on its structural components and furnishes a detailed experimental protocol for its empirical determination.

Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses distinct functional groups that influence its interaction with various solvents.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and has a lone pair of electrons, making the ring polar and capable of acting as a hydrogen bond acceptor. Pyridine itself is miscible with a wide range of polar and non-polar organic solvents.

-

Fluoro Group: The fluorine atom at the 2-position is highly electronegative, further increasing the polarity of the molecule through its electron-withdrawing inductive effect.

-

Hydroxyethyl Group: The primary alcohol (-CH₂CH₂OH) group at the 4-position is the most significant contributor to polarity. It can act as both a hydrogen bond donor (from the -OH group) and a hydrogen bond acceptor (at the oxygen atom). This group strongly favors solubility in polar protic solvents.

Based on this structural analysis, this compound is predicted to exhibit the following solubility behavior:

-

High Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol, due to strong hydrogen bonding interactions. High solubility is also anticipated in polar aprotic solvents like DMSO and DMF.

-

Moderate Solubility: Likely in solvents of intermediate polarity such as acetone, ethyl acetate, and acetonitrile.

-

Low to Negligible Solubility: Expected in non-polar solvents like hexane, toluene, and diethyl ether, where the polar nature of the solute cannot be overcome by weak van der Waals forces.

The interplay of these structural factors is visualized in the diagram below.

Experimental Protocol for Solubility Determination

The isothermal shake-flask or gravimetric method is a reliable and widely used technique to determine the solubility of a solid compound in a solvent.[1][2] This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

2.1. Apparatus and Materials

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or water bath for temperature control (e.g., ±0.1 °C)

-

Glass vials or flasks with airtight seals

-

Magnetic stirrer and stir bars (optional)

-

Syringes and syringe filters (e.g., 0.2 or 0.45 µm PTFE or appropriate material)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

-

Desiccator

-

This compound (solute)

-

Selected organic solvents (high purity)

2.2. Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring enough solid will remain undissolved to confirm saturation.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in the thermostatic shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the mixtures for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.[3] The solution is considered to be at equilibrium when consecutive measurements of concentration show no significant change.[1]

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for several hours (e.g., 4-6 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe pre-heated to the experimental temperature to prevent premature crystallization. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed, clean, and dry evaporation dish.[3]

-

Mass Determination: Record the total mass of the dish and the collected saturated solution.

-

Solvent Evaporation: Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.

-

Final Weighing: Once all the solvent has evaporated and the dish has reached a constant weight, cool it in a desiccator and weigh it on the analytical balance.[2] Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: The solubility can be calculated using the recorded masses.

2.3. Data Calculation

-

Mass of empty dish = M₁

-

Mass of dish + saturated solution = M₂

-

Mass of dish + dry solute = M₃

-

Mass of solute = M₃ - M₁

-

Mass of solvent = M₂ - M₃

Solubility can be expressed in various units, such as grams per 100 g of solvent: Solubility (g/100 g solvent) = ( (M₃ - M₁) / (M₂ - M₃) ) * 100

The workflow for this experimental protocol is illustrated below.

Data Presentation and Thermodynamic Correlation

For rigorous scientific work, solubility is often measured at various temperatures. The results should be compiled into a clear, tabular format.

Table 1: Experimental Solubility of this compound

| Solvent | Temperature (K) | Solubility ( g/100g solvent) | Solubility (Mole Fraction, x) |

|---|---|---|---|

| Methanol | 293.15 | Experimental Value | Calculated Value |

| 298.15 | Experimental Value | Calculated Value | |

| 303.15 | Experimental Value | Calculated Value | |

| Ethanol | 293.15 | Experimental Value | Calculated Value |

| 298.15 | Experimental Value | Calculated Value | |

| 303.15 | Experimental Value | Calculated Value |

| Other Solvents | ... | ... | ... |

The temperature dependence of solubility can be correlated using semi-empirical thermodynamic models, which are invaluable for process design and optimization.

-

Modified Apelblat Model: This three-parameter model is widely used to correlate experimental solubility data with temperature.[4][5]

-

Buchowski-Ksiazczak λh Model: This two-parameter model is particularly useful for describing the solid-liquid equilibrium of systems where solute-solute interactions are significant.[4][6]

These models allow for the interpolation of solubility at temperatures not experimentally measured and for the calculation of thermodynamic properties of dissolution, such as enthalpy and entropy.[5]

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmajournal.net [pharmajournal.net]

- 3. 2.5. Gravimetric Solubility Analysis Procedure [bio-protocol.org]

- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. daneshyari.com [daneshyari.com]

Navigating the Stability and Storage of 2-Fluoro-4-(2-hydroxyethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for 2-Fluoro-4-(2-hydroxyethyl)pyridine, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety throughout the drug development lifecycle. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound. The following conditions are recommended based on available safety data sheets and general chemical handling principles.

Storage Conditions:

-

Temperature: Store in a cool place. While specific temperature ranges are often not provided, refrigeration (2-8 °C) is a common practice for preserving the stability of reactive chemical intermediates.

-

Atmosphere: Keep the container tightly closed in a dry and well-ventilated area to prevent moisture absorption and oxidation.[1][2]

-

Light: Protect from light to prevent potential photodegradation.

-

Inert Gas: For long-term storage, consider blanketing the compound with an inert gas such as argon or nitrogen to minimize exposure to air and moisture.

Handling Precautions:

-

Handle in accordance with good industrial hygiene and safety practices.[3]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[3]

-

Avoid inhalation of vapor or mist.[3]

-

Keep away from sources of ignition, as the compound is flammable.[1][2] Take measures to prevent the buildup of electrostatic charge.[3]

Chemical Stability and Potential Degradation Pathways

This compound is generally stable under recommended storage conditions.[3] However, like many functionalized pyridine derivatives, it can be susceptible to degradation under certain conditions. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4]

Potential Degradation Pathways:

-

Hydrolysis: The molecule may undergo hydrolysis under acidic or basic conditions. The fluorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, potentially by hydroxide ions, which could lead to the formation of 2-hydroxy-4-(2-hydroxyethyl)pyridine. The rate of this reaction is expected to be pH-dependent.

-

Oxidation: The pyridine ring and the hydroxyethyl side chain can be susceptible to oxidation. Common oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides or degradation of the side chain.

-

Thermal Degradation: Elevated temperatures can induce decomposition. For fluorinated polymers, a major thermal degradation route involves the removal of fluorine from the heterocyclic nucleus. A similar pathway could be possible for this compound.

-

Photodegradation: Exposure to UV or visible light may lead to degradation. Pyridine and its derivatives are known to be susceptible to photochemical degradation.[1]

A proposed logical workflow for investigating these degradation pathways is illustrated below.

Caption: A general workflow for conducting forced degradation studies on this compound.

Quantitative Stability Data

Table 1: Summary of Forced Degradation Studies (Illustrative)

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Proposed) |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 °C | 10-15% | 2-Hydroxy-4-(2-hydroxyethyl)pyridine |

| Base Hydrolysis | 0.1 M NaOH | 8 h | 60 °C | 20-30% | 2-Hydroxy-4-(2-hydroxyethyl)pyridine |

| Oxidation | 3% H₂O₂ | 24 h | Room Temp | 15-25% | N-oxide derivative, side-chain oxidation products |

| Thermal (Solid) | N/A | 7 days | 80 °C | 5-10% | Undetermined polymeric material |

| Photolytic (Solid) | ICH Q1B | N/A | N/A | 5-10% | Photodegradation products |

Table 2: Illustrative Degradation Kinetics

| Condition | Apparent First-Order Rate Constant (k) (Illustrative) | Half-life (t½) (Illustrative) |

| 0.1 M HCl at 60 °C | 0.005 h⁻¹ | 139 h |

| 0.1 M NaOH at 60 °C | 0.03 h⁻¹ | 23 h |

Disclaimer: The data presented in these tables are illustrative and based on the expected reactivity of similar chemical structures. Actual experimental data is required for accurate stability assessment.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies and developing a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

Objective: To generate potential degradation products and assess the intrinsic stability of this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 1 M and 0.1 M

-

Sodium hydroxide (NaOH), 1 M and 0.1 M

-

Hydrogen peroxide (H₂O₂), 30%

-

Methanol, HPLC grade

-

Water, HPLC grade

-

pH meter

-

Thermostatically controlled water bath or oven

-

Photostability chamber (compliant with ICH Q1B guidelines)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

-

Incubate the solution at 60 °C.

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

-

Incubate the solution at 60 °C.

-

Withdraw samples at appropriate time intervals.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light.

-

Withdraw samples at appropriate time intervals.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a petri dish.

-

Expose to a temperature of 80 °C in an oven.

-

Withdraw samples at appropriate time intervals, dissolve in methanol for analysis.

-

-

Photolytic Degradation (Solid State):

-

Expose a thin layer of solid this compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be kept in the dark under the same temperature conditions.

-

At the end of the exposure, dissolve the samples in methanol for analysis.

-

-

Sample Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 4.2).

Stability-Indicating HPLC-UV Method

Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Typical Starting Point):

-

HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 10% B

-

5-20 min: 10% to 90% B

-

20-25 min: 90% B

-

25-26 min: 90% to 10% B

-

26-30 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined by UV scan, likely around 260-270 nm).

-

Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be demonstrated by the ability to resolve the parent peak from all degradation product peaks.

Potential Degradation Pathway Visualization

Based on the known chemistry of fluoropyridines, a potential degradation pathway under hydrolytic conditions is the nucleophilic aromatic substitution of the fluorine atom.

Caption: Proposed hydrolytic degradation of this compound.

Conclusion

This technical guide provides a framework for understanding and evaluating the stability of this compound. Adherence to the recommended storage and handling conditions is crucial for maintaining the quality of this important pharmaceutical intermediate. The provided experimental protocols for forced degradation studies and the development of a stability-indicating HPLC method will enable researchers to generate the necessary data to fully characterize its stability profile. Further experimental work is required to obtain specific quantitative data and to confirm the proposed degradation pathways for this molecule.

References

Navigating the Synthesis of 2-Fluoro-4-(2-hydroxyethyl)pyridine: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the availability of novel building blocks is paramount to innovation. One such compound of interest is 2-Fluoro-4-(2-hydroxyethyl)pyridine, a potentially valuable intermediate in the synthesis of new pharmaceutical agents. However, a survey of the current chemical market indicates a lack of direct commercial suppliers for this specific molecule. This guide provides a comprehensive technical overview of a plausible synthetic route to obtain this compound, starting from readily available precursors.

This document outlines a robust, multi-step synthetic pathway, complete with detailed experimental protocols and a list of commercial suppliers for the key starting materials. The proposed synthesis leverages well-established and reliable chemical transformations, making it an accessible approach for appropriately equipped research laboratories.

Proposed Synthetic Pathway

The recommended synthetic route to this compound involves a four-step sequence, beginning with a Sonogashira coupling to construct the carbon skeleton, followed by a series of transformations to install the desired hydroxyethyl functionality.

Caption: Proposed synthetic workflow for this compound.

Commercial Suppliers of Key Precursors

The successful synthesis of this compound hinges on the availability of high-quality starting materials. The following table summarizes the key precursors and a selection of their commercial suppliers.

| Precursor | CAS Number | Formula | Molecular Weight | Representative Suppliers |

| 2-Fluoro-4-iodopyridine | 22282-70-8 | C₅H₃FIN | 222.99 | Sigma-Aldrich, Frontier Specialty Chemicals, GlobalChemMall[1][2] |

| Ethynyltrimethylsilane | 1066-54-2 | C₅H₁₀Si | 98.22 | Sigma-Aldrich, TCI Chemicals, Alfa Aesar |

Detailed Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on laboratory conditions and reagent purity.

Step 1: Synthesis of 2-Fluoro-4-((trimethylsilyl)ethynyl)pyridine

This step involves a palladium-catalyzed Sonogashira cross-coupling reaction.[3][4][5]

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-fluoro-4-iodopyridine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

-

Solvent and Reagents: Add degassed triethylamine (3.0 eq) and a suitable solvent such as tetrahydrofuran (THF).

-

Addition of Alkyne: Slowly add ethynyltrimethylsilane (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of 2-Fluoro-4-ethynylpyridine

This step involves the removal of the trimethylsilyl (TMS) protecting group.

-

Reaction Setup: Dissolve the purified 2-fluoro-4-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol in a round-bottom flask.

-

Reagent Addition: Add potassium carbonate (2.0 eq) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product may be of sufficient purity for the next step or can be further purified by column chromatography.

Step 3: Synthesis of 2-Fluoro-4-vinylpyridine

This step involves the selective reduction of the alkyne to an alkene using a poisoned catalyst.[6][7]

-

Catalyst and Setup: In a hydrogenation flask, suspend Lindlar's catalyst (5% palladium on calcium carbonate, poisoned with lead) in a solvent such as ethyl acetate or methanol.

-

Substrate Addition: Add the 2-fluoro-4-ethynylpyridine (1.0 eq) to the suspension.

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon) while vigorously stirring the mixture.

-

Reaction Monitoring: Carefully monitor the reaction progress by GC-MS or ¹H NMR to avoid over-reduction to the alkane.

-

Work-up: Once the reaction is complete, filter the mixture through celite to remove the catalyst, and concentrate the filtrate to obtain the crude product.

Step 4: Synthesis of this compound

The final step is the anti-Markovnikov hydration of the vinyl group via hydroboration-oxidation.

-

Hydroboration: Under an inert atmosphere, dissolve the 2-fluoro-4-vinylpyridine (1.0 eq) in anhydrous THF and cool the solution to 0 °C. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.1 eq) while maintaining the temperature. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Oxidation: Cool the reaction mixture back to 0 °C and slowly add an aqueous solution of sodium hydroxide (e.g., 3M NaOH), followed by the dropwise addition of hydrogen peroxide (30% aqueous solution).

-

Reaction Conditions: Stir the mixture at room temperature for 1-2 hours.

-

Work-up and Purification: Quench the reaction by the addition of water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified by column chromatography.

Logical Relationships in the Synthetic Pathway

The following diagram illustrates the logical progression and dependencies of the key transformations in the proposed synthesis.

Caption: Logical flow of the synthetic route to the target compound.

This technical guide provides a viable pathway for the synthesis of this compound. By following these protocols, researchers can access this valuable building block for their drug discovery and development programs. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed by qualified personnel in a well-ventilated fume hood.

References

- 1. globalchemmall.com [globalchemmall.com]

- 2. 2-Fluoro-4-iodopyridine | [frontierspecialtychemicals.com]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]

The Rising Potential of Fluorinated Pyridines in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine-based molecular scaffolds has emerged as a cornerstone of modern medicinal chemistry. This deliberate chemical modification has been shown to significantly enhance the therapeutic potential of pyridine derivatives, augmenting their biological activity across a spectrum of diseases. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, contribute to improved potency, selectivity, metabolic stability, and pharmacokinetic profiles of these compounds.[1][2][3] This technical guide provides an in-depth overview of the biological activities of fluorinated pyridines, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Diverse Biological Activities of Fluorinated Pyridines

Fluorinated pyridine derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. Their efficacy has been documented in several key areas:

-

Anticancer Activity: A significant number of fluorinated pyridines exhibit potent cytotoxic effects against various cancer cell lines. These compounds often function as kinase inhibitors, interfering with signaling pathways crucial for tumor growth, angiogenesis, and metastasis.[4]

-

Antibacterial Activity: The introduction of fluorine into pyridine structures has led to the development of compounds with notable antibacterial properties. These derivatives can exhibit enhanced activity against a range of bacterial strains, including drug-resistant variants.[5][6]

-

Antiviral Activity: Certain fluorinated pyridines, such as Favipiravir, have been identified as broad-spectrum antiviral agents. Their mechanism often involves the inhibition of viral replication processes.[7]

-

Enzyme Inhibition: Fluorinated pyridines have been successfully designed as potent and selective inhibitors of various enzymes implicated in disease, including acetylcholinesterase (AChE) in Alzheimer's disease and phosphodiesterase 3A (PDE3A) in cardiovascular conditions.[8][9][10]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of selected fluorinated pyridine derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Fluorinated Pyridine Derivatives

| Compound/Drug | Cancer Cell Line | Assay Type | IC50 | Reference |

| Regorafenib | - | VEGFR-1 Kinase Assay | 13 nM | [11] |

| Regorafenib | - | VEGFR-2 Kinase Assay | 4.2 nM | [11] |

| Regorafenib | - | VEGFR-3 Kinase Assay | 46 nM | [11] |

| Regorafenib | - | PDGFRβ Kinase Assay | 22 nM | [11] |

| Regorafenib | - | Kit Kinase Assay | 7 nM | [11] |

| Regorafenib | - | RET Kinase Assay | 1.5 nM | [11] |

| Regorafenib | - | Raf-1 Kinase Assay | 2.5 nM | [11] |

| Pyridine-urea derivative 8e | MCF-7 | MTT Assay | 0.22 µM (48h) | [12] |

| Pyridine-urea derivative 8n | MCF-7 | MTT Assay | 1.88 µM (48h) | [12] |

| Pyridine-urea derivative 8e | - | VEGFR-2 Kinase Assay | 3.93 µM | [12] |

| Pyridine-urea derivative 8b | - | VEGFR-2 Kinase Assay | 5.0 µM | [12] |

| Pyridine derivative 10 | HepG2 | Cytotoxicity Assay | 4.25 µM | [13] |

| Pyridine derivative 10 | MCF-7 | Cytotoxicity Assay | 6.08 µM | [13] |

| Pyridine derivative 10 | - | VEGFR-2 Kinase Assay | 0.12 µM | [13] |

Table 2: Antibacterial Activity of Fluorinated Pyridine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-Trifluoromethylpyridine nucleoside 4 | Staphylococcus aureus | 1.3 | [5] |

| 4-Trifluoromethylpyridine nucleoside 5 | Staphylococcus aureus | 2.5 | [5] |

| 4-Trifluoromethylpyridine nucleoside 6 | Bacillus infantis | 4.9 | [5] |

| 4-Trifluoromethylpyridine nucleoside 7 | Escherichia coli | 3.2 | [5] |

| 3-(5-fluoropyridin-3-yl)-2-oxazolidinone 7j | Gram-positive bacteria | 0.25 - 1 | [14] |

| 3-(5-fluoropyridin-3-yl)-2-oxazolidinone 6a-m | Gram-positive bacteria | 2 - 32 | [14] |

Table 3: Enzyme Inhibitory Activity of Fluorinated Pyridine Derivatives

| Compound/Drug | Target Enzyme | IC50 | Reference |

| Fluorinated Donepezil derivative 28 | Acetylcholinesterase (AChE) | 0.86 nM | [15] |

| Pyridine carbamate 8 | human Acetylcholinesterase (hAChE) | 153 nM | [16] |

| Pyridine carbamate 11 | human Butyrylcholinesterase (hBChE) | 828 nM | [16] |

| Favipiravir-RTP | Influenza virus RNA polymerase (RdRp) | 341 nM | [3][17] |

Signaling Pathways and Mechanisms of Action

The biological effects of fluorinated pyridines are intrinsically linked to their ability to modulate specific signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Regorafenib: A Multi-Kinase Inhibitor in Cancer Therapy

Regorafenib is a fluorinated pyridine derivative that functions as a multi-kinase inhibitor, targeting several key pathways involved in tumor growth, angiogenesis, and metastasis. Its primary mechanism involves the inhibition of various receptor tyrosine kinases.

Caption: Regorafenib's multi-targeted inhibition of key signaling pathways.

Favipiravir: An Antiviral RNA Polymerase Inhibitor

Favipiravir is a prodrug that, once metabolized to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP), targets the RNA-dependent RNA polymerase (RdRp) of various RNA viruses. This inhibition disrupts viral genome replication and transcription.

Caption: Mechanism of action for the antiviral agent Favipiravir.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of the biological activity of fluorinated pyridines.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[18]

Workflow:

References

- 1. microbenotes.com [microbenotes.com]

- 2. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 3. universalbiologicals.com [universalbiologicals.com]

- 4. Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 6. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]

- 7. Structure of the SARS-CoV-2 RNA-dependent RNA polymerase in the presence of favipiravir-RTP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 9. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. apexbt.com [apexbt.com]

- 12. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-4-(2-hydroxyethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 2-Fluoro-4-(2-hydroxyethyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited direct literature on this specific molecule, this guide extrapolates from established synthetic methodologies and the known properties of its core structural components: 2-fluoropyridine and 4-(2-hydroxyethyl)pyridine. This document outlines a plausible synthetic pathway, detailed hypothetical experimental protocols, and predicted physicochemical and spectroscopic data to facilitate further research and application of this compound.

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound, based on the known properties of 2-fluoropyridine and 4-(2-hydroxyethyl)pyridine.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₈FNO |

| Molecular Weight | 141.14 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~220-240 °C at 760 mmHg |

| Density | ~1.15-1.25 g/mL at 25 °C |

| Refractive Index | ~1.51-1.53 at 20 °C |

| Solubility | Soluble in water, ethanol, and other polar organic solvents |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Spectral Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.1-8.3 (d, 1H, H6), 7.0-7.2 (d, 1H, H5), 6.8-7.0 (s, 1H, H3), 3.9-4.1 (t, 2H, -CH₂OH), 2.9-3.1 (t, 2H, Ar-CH₂-), ~2.0-3.0 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~163 (d, JCF ≈ 240 Hz, C2), ~158 (d, JCF ≈ 15 Hz, C6), ~148 (C4), ~120 (d, JCF ≈ 5 Hz, C5), ~108 (d, JCF ≈ 35 Hz, C3), ~62 (-CH₂OH), ~38 (Ar-CH₂-) |

| IR (neat) | 3300-3400 cm⁻¹ (O-H stretch, broad), 2850-3000 cm⁻¹ (C-H stretch), 1600-1620 cm⁻¹ (C=N, C=C stretch), 1200-1300 cm⁻¹ (C-F stretch) |

| Mass Spectrometry (EI) | m/z (%): 141 (M⁺), 110 ([M-CH₂OH]⁺), 82, 78 |

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound is proposed, commencing from the readily available starting material, 4-picoline. This multi-step synthesis involves the elaboration of the methyl group into a hydroxyethyl functionality, followed by the introduction of the fluorine atom at the 2-position of the pyridine ring.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Detailed methodologies for the key steps in the proposed synthesis are provided below. These protocols are based on established procedures for analogous transformations.

Step 1: Oxidation of 4-Picoline to Isonicotinic Acid

Protocol:

-

To a stirred solution of 4-picoline (1.0 eq) in water, potassium permanganate (3.0 eq) is added portion-wise over 2 hours, maintaining the reaction temperature below 80°C.

-

The reaction mixture is heated at reflux for 4 hours.

-

After cooling to room temperature, the manganese dioxide precipitate is removed by filtration.

-

The filtrate is acidified with concentrated hydrochloric acid to a pH of 3-4, leading to the precipitation of isonicotinic acid.

-

The crude product is collected by filtration, washed with cold water, and dried under vacuum.[1][2][3]

Step 2: Esterification of Isonicotinic Acid to Ethyl Isonicotinate

Protocol:

-

A suspension of isonicotinic acid (1.0 eq) in absolute ethanol (5-10 volumes) is prepared in a round-bottom flask.

-

Thionyl chloride (1.5 eq) is added dropwise to the cooled (0°C) suspension with vigorous stirring.

-

The reaction mixture is then heated at reflux for 6-8 hours until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield ethyl isonicotinate.[4][5][6]

Step 3: Reduction of Ethyl Isonicotinate to 4-(2-Hydroxyethyl)pyridine

Protocol:

-

A solution of ethyl isonicotinate (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0°C under an inert atmosphere.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

-

The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4-(2-hydroxyethyl)pyridine.

Step 4: Amination of 4-(2-Hydroxyethyl)pyridine to 2-Amino-4-(2-hydroxyethyl)pyridine

Protocol:

-

A mixture of 4-(2-hydroxyethyl)pyridine (1.0 eq) and sodamide (NaNH₂, 1.5 eq) in anhydrous N,N-dimethylaniline is heated at 150-160°C for 8 hours under a nitrogen atmosphere.

-

The reaction mixture is cooled to room temperature and poured into ice-water.

-

The product is extracted with chloroform, and the combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated.

-

Purification by column chromatography yields 2-amino-4-(2-hydroxyethyl)pyridine.

Step 5: Diazotization and Fluorination (Balz-Schiemann Reaction)

Protocol:

-

To a solution of 2-amino-4-(2-hydroxyethyl)pyridine (1.0 eq) in 48% aqueous fluoroboric acid (HBF₄, 3.0 eq) at 0°C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C.

-

The resulting diazonium tetrafluoroborate salt precipitates and is collected by filtration, washed with cold ethanol and diethyl ether, and dried.

-

The dry diazonium salt is then gently heated (thermal decomposition) until the evolution of nitrogen gas ceases.

-

The residue is distilled under reduced pressure to give this compound.[7]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a single synthetic step, from reaction setup to product purification and analysis.

Caption: General experimental workflow for a synthetic chemistry procedure.

References

- 1. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CN111138354A - Preparation method of isoniazid - Google Patents [patents.google.com]

- 6. Ethyl isonicotinate synthesis - chemicalbook [chemicalbook.com]

- 7. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Electrophilic Fluorination of 4-(2-Hydroxyethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into heterocyclic scaffolds is a paramount strategy in modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. This technical guide provides an in-depth exploration of the electrophilic fluorination of 4-(2-hydroxyethyl)pyridine, a valuable building block in pharmaceutical synthesis. While direct experimental data for this specific transformation is limited in publicly available literature, this document synthesizes established principles of pyridine fluorination to propose viable synthetic routes, outline detailed experimental protocols, and anticipate potential challenges. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis of fluorinated pyridine derivatives for drug discovery and development.

Introduction to Electrophilic Pyridine Fluorination

The pyridine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals. The regioselective introduction of a fluorine atom onto the pyridine ring can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Electrophilic fluorination has emerged as a powerful tool for the direct C-H fluorination of electron-rich aromatic and heteroaromatic systems. [1]This approach utilizes reagents that deliver an electrophilic fluorine species ("F+"), which can then react with the nucleophilic pyridine ring. [1] Commonly employed electrophilic fluorinating agents include N-fluorosulfonimides like N-fluorobenzenesulfonimide (NFSI) and N-fluoro-o-benzenedisulfonimide (NFOBS), as well as N-fluoropyridinium salts and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. [1][2][3]The choice of reagent and reaction conditions is critical for achieving the desired regioselectivity and yield, particularly in substrates with multiple reactive sites.

Proposed Signaling Pathway for Electrophilic Fluorination

The mechanism of electrophilic fluorination of pyridines is a subject of ongoing investigation, with evidence supporting both SN2-type and single-electron transfer (SET) pathways, depending on the substrate and the fluorinating agent. [1]The following diagram illustrates a generalized mechanistic pathway for the electrophilic fluorination of a pyridine derivative.

Caption: Generalized pathway for electrophilic pyridine fluorination.

Key Considerations for the Fluorination of 4-(2-Hydroxyethyl)pyridine

The electrophilic fluorination of 4-(2-hydroxyethyl)pyridine presents unique challenges and considerations due to the presence of both the pyridine ring and a primary alcohol functionality.

-

Regioselectivity: The pyridine ring is an electron-deficient heterocycle. However, the directing effects of the 4-(2-hydroxyethyl) substituent must be considered. Electrophilic attack is generally favored at the positions ortho and para to activating groups and meta to deactivating groups. In this case, the alkyl substituent is weakly activating, and the nitrogen atom is deactivating. Therefore, fluorination is most likely to occur at the C-2 or C-3 positions. Site selectivity can be influenced by the choice of fluorinating agent and reaction conditions. [4]* Protecting Group Strategy: The primary hydroxyl group in the 2-hydroxyethyl side chain is a potential site for side reactions, such as oxidation or reaction with the fluorinating agent. Therefore, a protecting group strategy is highly recommended. Common protecting groups for alcohols, such as silyl ethers (e.g., tert-butyldimethylsilyl) or benzyl ethers, should be considered.

-

Choice of Fluorinating Agent: The reactivity of electrophilic fluorinating agents varies. [3]For an electron-deficient ring like pyridine, a more reactive agent may be required. However, highly reactive agents can lead to a loss of selectivity and potential side reactions. Agents like Selectfluor® and NFSI are often good starting points due to their relative stability and well-documented reactivity. [2][5]

Proposed Experimental Workflow

The following diagram outlines a proposed experimental workflow for the electrophilic fluorination of 4-(2-hydroxyethyl)pyridine.

Caption: Proposed workflow for synthesizing fluorinated 4-(2-hydroxyethyl)pyridine.

Detailed Experimental Protocols

The following are proposed, detailed experimental protocols based on analogous reactions found in the literature. Note: These protocols are illustrative and will likely require optimization for the specific substrate.

Protocol 1: Protection of the Hydroxyl Group (TBDMS Ether)

-

Dissolution: Dissolve 4-(2-hydroxyethyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add imidazole (1.5 eq).

-

Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Electrophilic Fluorination using Selectfluor®

This protocol is adapted from procedures for the fluorination of substituted pyridines. [6][7]

-

Inert Atmosphere: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the protected 4-(2-(tert-butyldimethylsilyloxy)ethyl)pyridine (1.0 eq).

-

Solvent: Add anhydrous acetonitrile.

-

Addition of Fluorinating Agent: Add Selectfluor® (1.1 - 1.5 eq) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at a specified temperature (e.g., room temperature to 60 °C) for a designated time (e.g., 2-24 hours).

-

Monitoring: Monitor the reaction by TLC, HPLC, or GC-MS.

-

Workup: Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the fluorinated, protected intermediate.

Protocol 3: Deprotection of the TBDMS Ether

-

Dissolution: Dissolve the purified, fluorinated intermediate in tetrahydrofuran (THF).

-

Addition of Fluoride Source: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq).

-

Reaction: Stir at room temperature for 1-3 hours.

-

Monitoring: Monitor the deprotection by TLC.

-

Workup: Concentrate the reaction mixture and partition between water and ethyl acetate.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by flash column chromatography.

Data Presentation: Anticipated Outcomes and Characterization

While specific yields and regioselectivities for the fluorination of 4-(2-hydroxyethyl)pyridine are not available, the following table presents representative data for the electrophilic fluorination of analogous substituted pyridines to provide a basis for expected outcomes.

| Fluorinating Agent | Substrate | Product(s) | Yield (%) | Regioselectivity | Reference |

| Selectfluor® | 2-Aminopyridines | 3-Fluoro-2-aminopyridines and 5-Fluoro-2-aminopyridines | Good to high | Dependent on C4 substituent | [6] |

| NFSI | N-Protected Pyridones | C5-Fluorinated pyridones | Moderate | High | [8][9] |

| AgF₂ | 3-Substituted Pyridines | 2-Fluoro-3-substituted pyridines | Variable | High | [4][10] |

Characterization of the final product, fluorinated 4-(2-hydroxyethyl)pyridine, would involve:

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the structure and determine the position of the fluorine atom.

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

HPLC/GC-MS: To assess the purity of the final compound.

Conclusion and Future Outlook

The electrophilic fluorination of 4-(2-hydroxyethyl)pyridine represents a promising avenue for the synthesis of novel fluorinated building blocks for drug discovery. While this guide provides a comprehensive theoretical framework and proposed experimental protocols based on established literature, empirical optimization will be crucial for achieving high yields and desired regioselectivity. Future research in this area should focus on a systematic evaluation of various electrophilic fluorinating agents, reaction conditions, and the impact of different protecting groups to develop a robust and efficient synthetic methodology. The successful implementation of such a strategy will undoubtedly contribute to the expanding toolkit of medicinal chemists and accelerate the development of next-generation therapeutics.

References

- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]

- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N -氟苯磺酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

2-Fluoro-4-(2-hydroxyethyl)pyridine: A Versatile Building Block in Organic Synthesis for Drug Discovery

Introduction

2-Fluoro-4-(2-hydroxyethyl)pyridine is a valuable heterocyclic building block for organic synthesis, particularly in the realm of medicinal chemistry and drug development. Its unique structural features—a reactive 2-fluoropyridine core and a functionalized hydroxyethyl side chain—offer multiple avenues for molecular elaboration, making it an attractive starting material for the synthesis of complex and biologically active molecules. The electron-withdrawing nature of the fluorine atom activates the pyridine ring for nucleophilic aromatic substitution, while the primary alcohol provides a handle for a variety of chemical transformations. Pyridine derivatives are integral components of numerous pharmaceuticals, and the introduction of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential therapeutic agents.

Key Applications in Drug Discovery

The this compound scaffold is particularly relevant for the development of kinase inhibitors and other targeted therapies. The pyridine core can act as a hinge-binding motif in many kinase active sites, while the hydroxyethyl group can be functionalized to interact with other regions of the protein or to attach linkers for further molecular assembly.

Table 1: Potential Applications of this compound

| Application Area | Rationale | Potential Target Classes |

| Kinase Inhibitors | The 2-aminopyridine moiety, readily accessible from the 2-fluoro precursor, is a common hinge-binding element. The 4-position substituent can be elaborated to occupy the solvent-exposed region of the ATP-binding pocket.[3][4] | Receptor Tyrosine Kinases (e.g., EGFR), Serine/Threonine Kinases (e.g., HPK1) |

| GPCR Modulators | The pyridine nitrogen can serve as a hydrogen bond acceptor. The overall scaffold can be modified to achieve desired potency and selectivity. | Various GPCRs involved in neurological and metabolic disorders. |